Methyltetrazine-PEG8-DBCO
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Overview
Description
Methyltetrazine-PEG8-DBCO: is a multifaceted compound widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It consists of a tetrazine ring, a polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This compound is known for its ability to participate in bioorthogonal click chemistry reactions, making it a valuable tool for labeling and imaging biological molecules and cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG8-DBCO typically involves the following steps:
Synthesis of Methyltetrazine: The tetrazine ring is synthesized through a series of reactions starting from appropriate precursors such as hydrazine and diazo compounds.
Attachment of PEG Spacer: The PEG spacer is attached to the tetrazine ring through a coupling reaction, often using reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).
Introduction of DBCO Group: The DBCO group is introduced through a reaction with cyclooctyne derivatives, often under mild conditions to preserve the integrity of the PEG spacer.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and consistency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG8-DBCO primarily undergoes click chemistry reactions , particularly the inverse electron-demand Diels-Alder (IEDDA) reaction with azides. This reaction is highly specific and efficient, occurring without the need for a catalyst.
Common Reagents and Conditions:
Reagents: Azides, cyclooctynes (e.g., DBCO)
Conditions: Room temperature, aqueous or organic solvents
Major Products Formed: The major product of the IEDDA reaction is a stable triazole linkage, which is used for labeling and imaging applications.
Scientific Research Applications
Methyltetrazine-PEG8-DBCO is extensively used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex molecules and materials through click chemistry.
Biology: It is used for labeling and imaging proteins, peptides, and nucleic acids in living systems.
Medicine: It serves as a tool for drug delivery and targeted therapy, allowing for the precise delivery of therapeutic agents to specific cells or tissues.
Industry: It is utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The compound exerts its effects through the IEDDA reaction , where the tetrazine ring reacts with azides to form a triazole linkage. This reaction is highly specific and occurs under physiological conditions, making it ideal for biological applications. The molecular targets and pathways involved include azide-modified biomolecules, which can be selectively labeled and tracked in biological systems.
Comparison with Similar Compounds
Methyltetrazine-PEG11-DBCO: Similar structure with a longer PEG spacer.
Propargyl-PEG7-acid: Contains a propargyl group instead of DBCO.
Uniqueness: Methyltetrazine-PEG8-DBCO is unique due to its combination of a tetrazine ring, PEG spacer, and DBCO group, which allows for efficient click chemistry reactions without the need for a catalyst. This makes it highly versatile and suitable for a wide range of applications.
Properties
Molecular Formula |
C44H54N6O10 |
---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C44H54N6O10/c1-35-46-48-44(49-47-35)38-12-14-40(15-13-38)60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-45-42(51)16-17-43(52)50-34-39-8-3-2-6-36(39)10-11-37-7-4-5-9-41(37)50/h2-9,12-15H,16-34H2,1H3,(H,45,51) |
InChI Key |
UPIVBEJTWNIMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
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